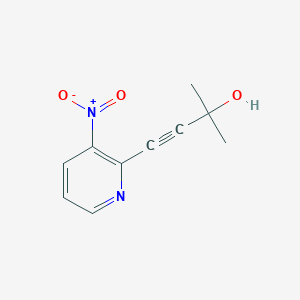
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol is an organic compound with a unique structure that combines a pyridine ring with a nitro group and an alkyne functionality
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol typically involves the Sonogashira coupling reaction. This reaction is a well-known method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The process involves the following steps:
Reactants: 3-iodopyridine, 2-Methyl-3-butyn-2-ol, Pd(PPh3)2Cl2, CuI, THF, Et3N.
Reaction Conditions: The reaction mixture is stirred at room temperature under an argon atmosphere for several hours.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 2-Methyl-4-(3-aminopyridin-2-yl)but-3-yn-2-ol.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in medicinal chemistry and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-4-(2-pyridyl)but-3-yn-2-ol
- 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol
- 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
Uniqueness
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and interactions with biological targets .
Eigenschaften
CAS-Nummer |
671198-31-5 |
|---|---|
Molekularformel |
C10H10N2O3 |
Molekulargewicht |
206.20 g/mol |
IUPAC-Name |
2-methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H10N2O3/c1-10(2,13)6-5-8-9(12(14)15)4-3-7-11-8/h3-4,7,13H,1-2H3 |
InChI-Schlüssel |
OOXSDYATOCTTKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC1=C(C=CC=N1)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
![4-[5-(Furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12525328.png)
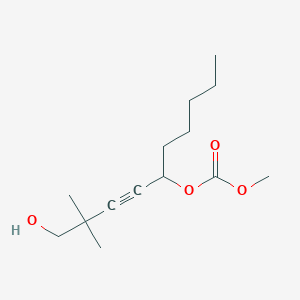
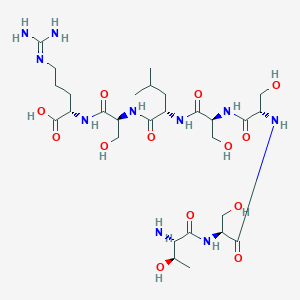
![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
![N~2~,N~4~,N~6~-Tris[3-(dodecyloxy)propyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B12525368.png)
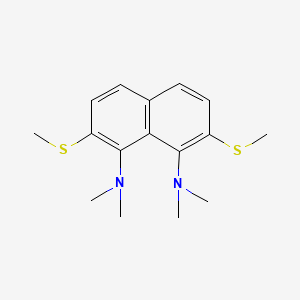
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)

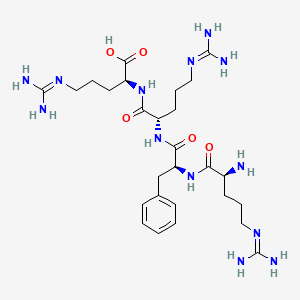



![2-[4-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)phenoxy]dodecanoyl chloride](/img/structure/B12525407.png)
